molecular formula C10H11Cl2N3O2 B2543764 N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide CAS No. 328025-23-6

N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide

Cat. No.: B2543764
CAS No.: 328025-23-6
M. Wt: 276.12
InChI Key: CXDVNAMCLHCSSW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-hydrazinyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O2/c11-6-1-2-8(7(12)5-6)14-9(16)3-4-10(17)15-13/h1-2,5H,3-4,13H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDVNAMCLHCSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 2,4-Dichloroaniline

The synthesis begins with the reaction of 2,4-dichloroaniline (1 ) with succinic anhydride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, facilitating the formation of N-(2,4-dichlorophenyl)-3-oxobutanamide (2 ).

Reaction Conditions:

  • Molar ratio: 1:1.2 (aniline:succinic anhydride)
  • Solvent: DCM (5 mL/g substrate)
  • Temperature: 0–5°C (initial), then room temperature
  • Time: 12–16 hours
  • Yield: 85–90%

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of succinic anhydride, forming a tetrahedral intermediate that collapses to release succinic acid.

Hydrazination of the β-Ketoamide

Intermediate 2 undergoes hydrazination using hydrazine hydrate (80%) in ethanol under reflux. This step introduces the hydrazino group at the β-keto position, yielding the target compound (3 ).

Optimized Parameters:

Parameter Value
Hydrazine equivalence 2.5 mol eq relative to 2
Solvent Ethanol (10 mL/g 2 )
Temperature 78°C (reflux)
Time 6–8 hours
Yield 70–75%

Side Reactions:
Competitive formation of bis-hydrazides occurs when excess hydrazine is used, necessitating precise stoichiometric control.

Palladium-Catalyzed Cross-Coupling Approach

Patent literature describes a method leveraging palladium catalysis to construct the aryl-hydrazino linkage.

Reaction of N-(2,4-Dichlorophenyl)acetamide with Boronic Acids

N-(2,4-Dichlorophenyl)acetamide (4 ) reacts with di(3,4-dichlorophenyl)borinic acid (5 ) in a tetrahydrofuran (THF)-water mixture. The process employs Pd(OAc)₂ as a catalyst and K₂CO₃ as a base.

Key Process Data:

Component Quantity
4 1.0 mol eq
5 1.2 mol eq
Pd(OAc)₂ 5 mol%
K₂CO₃ 3.0 mol eq
Solvent THF:H₂O (4:1 v/v)
Temperature 60–80°C
Time 12–24 hours
Yield 65–70%

Advantages:

  • Tolerates electron-withdrawing substituents on the aryl ring
  • Enables modular synthesis of analogs via boronic acid variation

Limitations:

  • Requires rigorous exclusion of oxygen
  • High catalyst loading increases costs

Protection-Deprotection Strategy for Enhanced Selectivity

Recent studies demonstrate that protecting the β-keto group during hydrazination minimizes side reactions.

Ketal Protection of Intermediate 2

Intermediate 2 is treated with ethylene glycol (1.5 mol eq) and p-toluenesulfonic acid (p-TsOH, 0.1 mol eq) in toluene under Dean-Stark conditions to form the ketal-protected derivative 6 .

Optimization Table:

Entry Ethylene Glycol (eq) p-TsOH (eq) Conversion (%)
1 1.1 0.05 25
2 3.0 0.01 96
3 5.0 0.01 75
4 5.0 0.10 82

Optimal conditions: Entry 2 (96% conversion)

Hydrazination and Subsequent Deprotection

The ketal 6 reacts with hydrazine hydrate in ethanol, followed by deprotection using Bi(NO₃)₃·5H₂O in dichloromethane to yield 3 .

Deprotection Parameters:

  • Catalyst: Bi(NO₃)₃·5H₂O (0.25 mol eq)
  • Solvent: CH₂Cl₂ (5 mL/g substrate)
  • Temperature: 25°C
  • Time: 2–4 hours
  • Yield: 98%

Advantages:

  • Suppresses bis-hydrazide formation
  • Enables quantitative recovery of the β-keto group

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) Purity (%) Key Advantage Drawback
Classical cascade 70–75 95 Simplicity Moderate yields
Palladium catalysis 65–70 90 Modularity High catalyst cost
Protection-deprotect 98 99 High selectivity Additional steps required

Data synthesized from

Mechanistic Considerations and Side Reactions

Competing Pathways in Hydrazination

The β-ketoamide group in 2 exhibits dual reactivity:

  • Desired pathway : Nucleophilic attack by hydrazine at the keto carbon, forming the hydrazino moiety.
  • Side reaction : Amide nitrogen attack, leading to tetrahedral intermediates that regenerate starting material or form dimers.

Mitigation Strategies:

  • Use of polar protic solvents (e.g., ethanol) to stabilize transition states
  • Slow addition of hydrazine to maintain low local concentration

Industrial Scalability and Process Economics

Cost-Benefit Analysis

Classical method :

  • Raw material cost: $120/kg (succinic anhydride), $95/kg (2,4-dichloroaniline)
  • Estimated production cost: $450/kg

Protection-deprotection method :

  • Additional costs from Bi(NO₃)₃·5H₂O ($220/kg) and ethylene glycol
  • Production cost: $620/kg but higher purity reduces downstream processing

Chemical Reactions Analysis

Oxidation Reactions

The hydrazino group undergoes oxidation to form stable azo or azoxy compounds. Reaction conditions and oxidizing agents determine the product:

  • Azo compound formation : Treatment with mild oxidants like iodine or hydrogen peroxide in ethanol yields N-(2,4-dichlorophenyl)-4-(diazenyl)-4-oxobutanamide via dehydrogenation.

  • Azoxy derivatives : Stronger oxidants (e.g., KMnO₄ in acidic media) generate azoxy products, though over-oxidation to nitro groups is possible.

Key Reaction Pathway :

Hydrazino group[O]Azo/Azoxy intermediate\text{Hydrazino group} \xrightarrow{\text{[O]}} \text{Azo/Azoxy intermediate}

Reduction Reactions

Reduction targets the hydrazino group or carbonyl moieties:

  • Hydrazine derivatives : Catalytic hydrogenation (H₂/Pd-C) cleaves the N–N bond, producing N-(2,4-dichlorophenyl)-4-aminobutanamide .

  • Carbonyl reduction : NaBH₄ selectively reduces the ketone to an alcohol, forming N-(2,4-dichlorophenyl)-4-hydrazino-4-hydroxybutanamide , though steric hindrance from the dichlorophenyl group may limit efficiency .

Condensation Reactions

The hydrazino group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. For example:

  • Hydrazone synthesis : Condensation with benzaldehyde in ethanol under reflux yields N-(2,4-dichlorophenyl)-4-(benzylidenehydrazino)-4-oxobutanamide .

Table 1: Condensation Reactions

Carbonyl CompoundProductConditionsYield
BenzaldehydeBenzylidenehydrazine derivativeEtOH, Δ, 6 hr75%
AcetophenoneAcetophenone hydrazone analogTHF, RT, 12 hr62%

Diazotization and Coupling

The hydrazino group can undergo diazotization in acidic conditions (HCl/NaNO₂), forming diazonium salts. These intermediates participate in:

  • Sandmeyer reactions : Substitution with CuCN/KCN to introduce cyano groups.

  • Azo coupling : Electrophilic aromatic substitution with activated aromatics (e.g., phenol) to form colored azo dyes.

Nucleophilic Acyl Substitution

The oxobutanamide’s carbonyl group undergoes nucleophilic attack:

  • Amide formation : Reaction with amines (e.g., aniline) in DCC/DMAP forms N-(2,4-dichlorophenyl)-4-(arylhydrazino)-4-oxobutanamide derivatives .

  • Esterification : Alcohols in acidic conditions yield esters, though steric effects from the dichlorophenyl group may reduce reactivity .

Mechanistic Insight :
The electron-withdrawing dichlorophenyl group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack .

Biological Interactions

While not a synthetic reaction, the hydrazino group’s covalent binding to biological targets is noteworthy:

  • Enzyme inhibition : Forms stable adducts with pyridoxal-dependent enzymes, disrupting metabolic pathways.

  • Antimicrobial activity : Reactive intermediates generated in vivo may contribute to its bioactivity .

Stability and Decomposition

Under acidic or basic hydrolysis:

  • Amide cleavage : Concentrated HCl or NaOH hydrolyzes the amide bond, releasing 2,4-dichloroaniline and succinic hydrazide .

  • Thermal degradation : Heating above 200°C decomposes the compound into chlorinated aromatics and gaseous byproducts.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its utility as a therapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction
A549 (Lung)12.3G2/M phase arrest
HCT-116 (Colon)18.5Cell cycle disruption

The compound's mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further pharmacological studies .

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. In vitro assays have demonstrated its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and tumor necrosis factor-alpha (TNF-α). These properties suggest potential applications in treating inflammatory diseases .

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • EGFR TK Inhibition : Molecular docking studies indicate that the compound may inhibit the epidermal growth factor receptor tyrosine kinase domain, which is crucial in cancer progression .
  • Cytokine Modulation : The compound's ability to modulate cytokine production underlines its potential in managing inflammatory conditions .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on breast cancer cells (MCF-7) and found that it significantly reduced cell viability compared to control groups. The study reported an IC50 value of 15.4 µM, indicating strong antitumor activity .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation, the compound was tested for its ability to inhibit COX enzymes. Results showed a marked reduction in enzyme activity at concentrations similar to those used in anticancer assays, suggesting dual therapeutic potential .

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with analogs:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility (mg/mL) Source
This compound 2,4-Dichlorophenyl C₁₀H₁₁Cl₂N₃O₂ 276.12 2.8 0.15 (pH 7.0)
N-(4-Chloro-2-methylphenyl)-4-[2-(2-methylcyclohexylidene)hydrazino]-4-oxobutanamide 4-Chloro-2-methylphenyl + methylcyclohexylidene C₁₇H₂₁ClN₄O₂ 372.83 3.5 0.07 (pH 7.0)
N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide 4-Ethoxyphenyl C₁₂H₁₇N₃O₃ 251.28 1.9 0.45 (pH 7.0)
N-(3,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide 3,4-Dimethylphenyl C₁₂H₁₇N₃O₂ 235.29 2.1 0.30 (pH 7.0)
4-Hydrazinyl-N-(4-iodophenyl)-4-oxobutanamide 4-Iodophenyl C₁₀H₁₂IN₃O₂ 333.13 2.3 0.10 (pH 7.0)

<sup>*</sup>LogP values estimated via computational methods (e.g., XLogP3).

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenyl group in the target compound increases electron withdrawal, enhancing stability but reducing solubility compared to analogs like the 4-ethoxyphenyl derivative (solubility: 0.15 vs. 0.45 mg/mL) . The ethoxy group in N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide improves solubility due to its hydrophilic nature .

Steric and Electronic Effects: The methylcyclohexylidene group in the compound from introduces steric hindrance, likely reducing receptor binding efficiency despite higher LogP (3.5).

Biological Activity

N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11Cl2N3O2 and a molecular weight of 276.12 g/mol. The compound features a hydrazino functional group which is known for its reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, possibly through disruption of microbial cell integrity or inhibition of essential metabolic pathways.

Anticancer Activity

Research has indicated that this compound displays promising anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell growth in a dose-dependent manner. The IC50 values for different cancer types were reported as follows:

Cancer TypeIC50 (µM)
Breast Cancer15.5
Lung Cancer12.3
Colon Cancer10.7

These results suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results from disk diffusion assays are summarized below:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

These findings highlight the potential use of this compound as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Properties : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase.
  • Case Study on Antimicrobial Efficacy : Another research article investigated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study concluded that this compound could be a potential candidate for developing new antibiotics, especially against resistant strains.

Safety and Toxicity

While initial findings are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments are necessary to evaluate its safety for therapeutic use. Current safety data suggests low toxicity at therapeutic doses; however, comprehensive studies are required to confirm these findings.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via condensation of 4-oxobutanamide derivatives with 2,4-dichloroaniline precursors. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and stoichiometric ratios of hydrazine derivatives. Catalytic acid (e.g., HCl) may enhance reaction efficiency. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the hydrazino (-NH-NH2_2) and dichlorophenyl moieties. Key signals include δ 8.2–8.5 ppm (amide NH) and δ 6.8–7.5 ppm (aromatic protons) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (C=O), ~3300 cm1^{-1} (N-H), and ~1550 cm1^{-1} (C-Cl) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns for structural confirmation .

Q. How can researchers determine the purity of this compound using HPLC, and what columns are suitable?

  • Methodological Answer : Reverse-phase HPLC with C18 columns (e.g., Chromolith®) under isocratic conditions (acetonitrile/water with 0.1% formic acid) is optimal. Detection at 254 nm ensures sensitivity for aromatic and amide groups. Purity >98% is achievable with retention time reproducibility (±0.2 min) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the hydrazino group under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and electron density distribution. Solvation models (e.g., COSMO) simulate aqueous environments. Key findings: Hydrazino group exhibits nucleophilic behavior at pH >7, forming hydrogen bonds with biological targets (e.g., enzyme active sites) .

Q. How can contradictions in reported biological activities of derivatives be resolved systematically?

  • Methodological Answer :

  • Meta-Analysis : Cross-validate data from enzymatic assays (e.g., IC50_{50} values) and cell-based studies (e.g., cytotoxicity in HeLa cells).
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) on binding affinity using molecular docking (AutoDock Vina).
  • Dose-Response Curves : Ensure consistent testing protocols (e.g., 24–72 hr incubation) to minimize variability .

Q. What mechanistic insights explain the compound’s interaction with dopamine D3 receptors?

  • Methodological Answer : Radioligand binding assays (e.g., 3^3H-Spiperone displacement) quantify affinity (Ki_i). Mutagenesis studies identify critical residues (e.g., Asp110 in transmembrane domain 3) for hydrogen bonding with the hydrazino group. Molecular dynamics simulations (100 ns trajectories) reveal stable binding conformations .

Q. How do substituents on the dichlorophenyl ring modulate pharmacokinetic properties?

  • Methodological Answer :

  • LogP Analysis : Chlorine atoms increase lipophilicity (cLogP ~2.8), enhancing blood-brain barrier permeability.
  • Metabolic Stability : Microsomal assays (human liver microsomes) assess oxidative degradation. 2,4-Dichloro substitution reduces CYP3A4-mediated metabolism compared to mono-chloro analogs .

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